3'-Chloro-[1,1'-biphenyl]-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZKBNFBRJGJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373894 | |
| Record name | 3'-CHLORO-BIPHENYL-2-YLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400743-82-0 | |
| Record name | 3'-CHLORO-BIPHENYL-2-YLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Development for 3 Chloro 1,1 Biphenyl 2 Amine
Established Synthetic Pathways and Precursors
The synthesis of 3'-Chloro-[1,1'-biphenyl]-2-amine can be achieved through several strategic routes, primarily involving the formation of the central biphenyl (B1667301) C-C bond or the functionalization of a pre-existing biphenyl core.
Cross-Coupling Reaction Approaches (e.g., Suzuki-Miyaura Coupling, Gomberg-Buckman Reaction)
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a highly effective and widely used method for constructing the biaryl scaffold of this compound. libretexts.org This palladium-catalyzed reaction joins an organoboron compound with an organohalide. libretexts.org For the target molecule, two primary disconnections are viable:
Route A: Coupling of (3-chlorophenyl)boronic acid with 2-bromoaniline (B46623) or 2-chloroaniline.
Route B: Coupling of (2-aminophenyl)boronic acid with 1-bromo-3-chlorobenzene.
The Suzuki-Miyaura reaction is noted for its mild conditions and tolerance of a wide range of functional groups, including the unprotected amine on the aniline (B41778) precursor, which is a significant advantage. nih.gov The development of methods for coupling unprotected ortho-bromoanilines has been a subject of considerable interest, making Route A particularly relevant. nih.gov The general reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final biphenyl product and regenerate the catalyst. libretexts.org
Gomberg-Bachman Reaction: A classical method for forming aryl-aryl bonds is the Gomberg-Bachman reaction. wikipedia.orgslideshare.net This approach involves the diazotization of an aniline, followed by a base-promoted radical coupling with another aromatic compound. wikipedia.orgslideshare.net To synthesize this compound, one could theoretically react the diazonium salt derived from 2-aminoaniline with chlorobenzene, or more plausibly, the diazonium salt of 3-chloroaniline (B41212) with aniline. However, a significant drawback of this method is that it typically results in low yields (often below 40%) and can produce a mixture of isomers due to the radical nature of the reaction and potential side-reactions of the diazonium salt. wikipedia.org
Nitration-Reduction Sequences of Biphenyl Derivatives
This pathway involves the functionalization of a less complex, pre-formed biphenyl core. The synthesis begins with 3-chlorobiphenyl (B164846), which is subjected to nitration. The directing effects of the phenyl group and the meta-directing chlorine atom influence the position of the incoming nitro group. Studies on the nitration of various chlorobiphenyls indicate that the degree of nitration can be controlled, though mixtures of isomers are possible. researchgate.net Following nitration, the resulting 3'-chloro-X-nitro-[1,1'-biphenyl] intermediate is then subjected to a reduction step, commonly using agents like tin(II) chloride or catalytic hydrogenation, to convert the nitro group into the desired 2-amine functionality. The success of this route is highly dependent on achieving regioselectivity during the initial nitration step to favor the formation of the 2-nitro isomer.
Diazotization-Cyclization Routes and Related Transformations
Diazotization serves as a critical initial step in several synthetic strategies, most notably the Gomberg-Bachman reaction as previously discussed. wikipedia.org The process involves treating a primary aromatic amine, such as 3-chloroaniline or 2-aminoaniline, with a nitrosating agent like sodium nitrite (B80452) under acidic conditions to form a diazonium salt. google.com While intramolecular versions of this chemistry, like the Pschorr cyclization, lead to fused ring systems, the intermolecular application is key for biphenyl synthesis. wikipedia.org For instance, a procedure related to the Gomberg-Bachman reaction involves the diazotization of 3-chloroaniline, which can then be coupled to benzene (B151609) to form 3-chlorobiphenyl. prepchem.com Adapting this to form the amino-substituted target would require coupling with aniline, which brings challenges of selectivity and yield.
Optimization of Reaction Conditions and Parameters for Enhanced Yield and Purity
Process development for the synthesis of this compound focuses heavily on optimizing the Suzuki-Miyaura coupling, as it generally offers the highest efficiency and selectivity.
Investigation of Catalyst Systems and Ligand Design for Biphenyl Formation
The choice of palladium catalyst and its associated ligand is paramount for a successful Suzuki-Miyaura coupling. The goal is to use catalysts that are highly active, stable, and provide high turnover numbers, allowing for low catalyst loadings. libretexts.org
Recent studies have shown that specific pre-catalysts are highly effective for coupling challenging substrates like unprotected ortho-bromoanilines. nih.gov For example, CataXCium® A Pd G3 has demonstrated unique effectiveness. nih.gov Traditional catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are also widely employed. nih.gov The ligands play a crucial role; bulky and electron-rich phosphine (B1218219) ligands are known to enhance the reactivity and stability of the palladium catalyst. acs.org Heterogeneous catalysts, such as palladium nanoparticles supported on various materials, are also being explored as they offer easier separation and potential for recycling. researchgate.net
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Amines
| Catalyst System | Key Features | Typical Substrates | Reference |
|---|---|---|---|
| CataXCium® A Pd G3 | Highly effective for unprotected ortho-bromoanilines; allows for gram-scale synthesis. | ortho-Bromoanilines, various boronic esters. | nih.gov |
| Pd(dppf)Cl₂ | Commonly used, but can result in low yields for challenging substrates without optimization. | Aryl halides, boronic acids. | nih.gov |
| Pd(dtbpf)Cl₂ | Highly effective catalyst used in micellar Suzuki couplings. | Bromoanilines, thienyl boronic acids. | unimib.it |
| Palladium Nanoparticles | Heterogeneous catalyst, allows for easy separation and reuse. | Aryl halides, arylboronic acids. | researchgate.net |
Influence of Solvent Systems and Temperature Profiles
The reaction medium and temperature are critical parameters that significantly impact reaction rate, yield, and purity. For Suzuki-Miyaura couplings, mixed solvent systems are common. A combination of an organic solvent like dioxane with water (e.g., a 10:1 ratio) is often used, with a base such as potassium carbonate (K₂CO₃). nih.gov Reactions are typically heated, for instance to 90 °C, to ensure a reasonable reaction rate. nih.gov
From a green chemistry perspective, there is growing interest in using water as the primary solvent, which is possible with water-soluble ligands or under micellar conditions. unimib.itrsc.org For diazotization reactions, which are precursors to the Gomberg-Bachman route, precise temperature control is essential. These reactions are almost universally carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate. google.com
Table 2: Influence of Solvent and Temperature on Synthetic Pathways
| Pathway | Solvent System | Typical Temperature | Key Considerations | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Dioxane / Water | 90 °C | Effective for a wide range of substrates. | nih.gov |
| Suzuki-Miyaura (Green) | Water (micellar) | Ambient to elevated | Environmentally friendly; requires specific catalyst/surfactant systems. | unimib.itrsc.org |
| Diazotization (for Gomberg-Bachman) | Water / Acid (e.g., HCl) | 0 - 5 °C | Critical for stability of the diazonium salt intermediate. | google.com |
| Gomberg-Bachman Coupling | Arene (e.g., Aniline) / Base | Room Temperature | Often results in low yields and isomer mixtures. | wikipedia.org |
Process Intensification and Scalability Considerations for Industrial Research
The industrial-scale synthesis of this compound necessitates a focus on process intensification and scalability to ensure economic viability, safety, and environmental sustainability. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of substituted biphenyl amines, this often involves the transition from traditional batch reactors to continuous flow systems.
Continuous flow processing offers several advantages for the synthesis of this compound and related compounds. These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for higher yields and purity. For instance, the synthesis of Boscalid, which involves a substituted biphenyl amine intermediate, has been successfully demonstrated in a telescoped three-step continuous flow process. This approach can be adapted for the production of this compound, particularly for the key coupling and amidation steps.
A critical aspect of scaling up the synthesis of biphenyl amines is the optimization of catalyst loading and reaction conditions. In Suzuki-Miyaura coupling reactions, a common method for forming the biphenyl scaffold, minimizing the amount of expensive palladium catalyst is a primary economic driver. Research has shown that catalyst loading can be significantly reduced to as low as 0.04 mol% for the synthesis of similar fluorinated biphenyl amines, making the process more cost-effective for industrial applications. researchgate.net
The choice of solvents, bases, and ligands also plays a crucial role in the scalability of the process. For industrial production, the use of environmentally friendly and easily recoverable solvents is preferred. mdpi.com A patent for the synthesis of a related trifluoro-biphenyl amine highlights the use of a mixed solvent system of toluene, water, tetrahydrofuran (B95107), and isopropanol, with ethanol (B145695) being a preferred solvent in subsequent steps, indicating a move towards greener chemistry. google.com
The table below summarizes key parameters and findings from research relevant to the scalable synthesis of substituted biphenyl amines:
Table 1: Parameters for Scalable Synthesis of Substituted Biphenyl Amines
| Parameter | Finding | Relevance to this compound |
|---|---|---|
| Catalyst Loading | Suzuki-Miyaura coupling can be achieved with catalyst loading as low as 0.04 mol%. researchgate.net | Reduces production cost. |
| Solvent System | Mixed solvent systems (e.g., toluene, water, THF, isopropanol) and greener solvents like ethanol are effective. google.com | Improves environmental footprint and simplifies workup. |
| Reaction Type | Continuous flow processing offers better control and safety over batch reactions. rsc.org | Enhances process safety and efficiency. |
| Reaction Conditions | Microwave-assisted synthesis can significantly reduce reaction times. mdpi.com | Increases throughput. |
| Post-treatment | Recrystallization and filtration are effective for purification on a larger scale. google.com | Ensures high purity of the final product. |
Stereochemical and Regiochemical Control in Synthetic Approaches to Substituted Biphenyl Amines
The synthesis of substituted biphenyl amines often requires precise control over stereochemistry and regiochemistry to obtain the desired isomer, which is crucial for their application in pharmaceuticals and agrochemicals.
Stereochemical Control:
While this compound itself is not chiral, the principles of stereochemical control are vital when synthesizing more complex, chiral biphenyl amine derivatives. Atropisomerism, a type of axial chirality arising from restricted rotation around the biphenyl single bond, is a key consideration. The energy barrier to rotation is influenced by the size and nature of the substituents at the ortho positions. researchgate.net
Strategies to control stereochemistry in the synthesis of chiral amines often involve the use of chiral auxiliaries or catalysts. youtube.com For example, N-tert-butanesulfinyl aldimines have been used in the stereoselective synthesis of amino ketone derivatives, which can be precursors to chiral amines. nih.gov The auxiliary guides the stereochemical outcome of the reaction and is subsequently removed. youtube.com Biocatalytic methods, employing enzymes like aromatic amino acid aminotransferases, are also emerging as powerful tools for the stereoselective synthesis of β-branched aromatic amino acids, demonstrating the potential for enzymatic control in amine synthesis. nih.gov
Regiochemical Control:
Regiochemical control is paramount in the synthesis of unsymmetrically substituted biphenyls like this compound to ensure the correct placement of the chloro and amino groups. The choice of synthetic methodology significantly impacts the regioselectivity.
Cross-Coupling Reactions: Suzuki-Miyaura and Negishi cross-coupling reactions are widely used for the regioselective formation of the biphenyl bond. rsc.org These reactions involve the coupling of a pre-functionalized aryl halide or triflate with an organoboron or organozinc reagent, respectively, ensuring a specific connection point between the two rings. rsc.org For the synthesis of this compound, this would typically involve coupling a derivative of 2-bromoaniline or 2-aminophenylboronic acid with a derivative of 3-chlorobromobenzene or 3-chlorophenylboronic acid.
Directed C-H Functionalization: More recent approaches focus on the direct functionalization of C-H bonds, which offers a more atom-economical route. The regioselectivity in these reactions is often controlled by a directing group on one of the aromatic rings. For instance, an amino group or a derivative can direct a metal catalyst to functionalize a specific ortho C-H bond. acs.org A notable example is the ortho-selective radical amination of aniline-derived sulfamate (B1201201) salts, where noncovalent interactions guide the incoming aminating agent to the ortho position. acs.orgcam.ac.ukorganic-chemistry.org
Gomberg-Bachmann Reaction: The Gomberg-Bachmann reaction, involving the diazotization of an aniline followed by reaction with another aromatic compound, can also be used. However, it often suffers from a lack of regioselectivity, leading to mixtures of isomers. google.com
The table below outlines different synthetic strategies and their effectiveness in achieving regiochemical control for substituted biphenyl amines:
Table 2: Regiochemical Control in Substituted Biphenyl Amine Synthesis
| Synthetic Strategy | Mechanism | Regioselectivity |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide/triflate with an arylboronic acid. rsc.org | High, determined by the positions of the functional groups on the starting materials. |
| Negishi Coupling | Nickel or palladium-catalyzed cross-coupling of an aryl halide with an organozinc reagent. rsc.org | High, determined by the positions of the functional groups on the starting materials. |
| Directed C-H Acylation | Palladium-catalyzed reaction directed by an amino group to acylate the C2' position. acs.org | Good regioselectivity for mono- and diacylated products. acs.org |
| Radical Arene Amination | Iron-catalyzed radical amination of aniline-derived sulfamates. acs.orgcam.ac.ukorganic-chemistry.org | Excellent ortho-selectivity due to noncovalent interactions. acs.orgcam.ac.ukorganic-chemistry.org |
| Gomberg-Bachmann Reaction | Diazotization of an aniline followed by reaction with an arene. google.com | Often poor, leading to mixtures of isomers. |
Computational Chemistry and Theoretical Modeling of 3 Chloro 1,1 Biphenyl 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of molecules. For 3'-Chloro-[1,1'-biphenyl]-2-amine, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms (molecular geometry). nih.govresearchgate.net These calculations optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
The electronic structure of the molecule is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, in similar aromatic amines, the HOMO is often localized on the amine group and the phenyl ring, while the LUMO is distributed across the aromatic system. nih.gov
Conformational analysis involves studying the different spatial arrangements (conformers) of the molecule and their relative energies. Due to the rotation around the C-C single bond connecting the two phenyl rings, this compound can exist in various conformations, distinguished by the dihedral (twist) angle between the rings. DFT calculations can map the potential energy surface as a function of this angle to identify the most stable conformer(s).
A hypothetical table of optimized geometric parameters for the ground state of this compound, as would be obtained from a DFT calculation, is presented below.
| Parameter | Description | Hypothetical Calculated Value |
|---|---|---|
| C-C (inter-ring) Bond Length | The distance between the two carbon atoms connecting the phenyl rings. | 1.49 Å |
| C-N Bond Length | The distance between the carbon of the phenyl ring and the nitrogen of the amine group. | 1.40 Å |
| C-Cl Bond Length | The distance between the carbon of the phenyl ring and the chlorine atom. | 1.74 Å |
| Inter-ring Dihedral Angle | The twist angle between the two phenyl rings in the lowest energy state. | ~55° |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.9 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 3.9 eV |
Theoretical Investigations of Torsional Energy Barriers and Rotational Isomerism in Biphenyl (B1667301) Systems
The rotation around the central C-C bond in biphenyl and its derivatives is a classic example of rotational isomerism, also known as atropisomerism. This rotation is not free but is hindered by a torsional energy barrier. Theoretical investigations are crucial for quantifying these barriers. The substituents on the phenyl rings, particularly at the ortho positions (the positions adjacent to the inter-ring bond), have a profound impact on the barrier height. In this compound, the ortho-amino group causes significant steric hindrance, which largely determines the rotational barrier.
Calculating these barriers accurately is computationally demanding. While standard DFT methods can provide good estimates, high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often required to achieve results that reconcile theory with experimental values. nih.govcomporgchem.com Studies on various substituted biphenyls have shown that the choice of basis set is critical, with large, flexible basis sets like augmented quadruple-ζ quality being necessary for high accuracy. nih.gov Furthermore, dispersion corrections (e.g., DFT-D methods like B3LYP-D) are important as attractive dispersive interactions can significantly influence the stability of the ground and transition states. rsc.org
The theoretical approach involves calculating the molecule's energy at various fixed dihedral angles between the two rings. The transition states for rotation are the planar (0°) and perpendicular (90°) conformations. The energy difference between the stable, twisted ground state and these transition states defines the rotational barriers. For biphenyl itself, the barriers are around 8 kJ/mol. nih.govcomporgchem.com For this compound, the presence of the ortho-amino group would be expected to raise this barrier considerably.
| Factor | Influence on Torsional Barrier | Example from Literature |
|---|---|---|
| Ortho-substituent Size | Larger substituents increase steric hindrance and raise the rotational barrier. | The free energies of activation for aryl-aryl rotation are used to measure the steric hindrance of substituents. researchgate.net |
| Computational Method | High-level methods (CCSD(T)) and large basis sets are needed for accuracy. nih.govcomporgchem.com | Standard DFT can be sufficient, but methods like B3LYP-D or B97-D that include dispersion are often better. rsc.org |
| Intramolecular Interactions | Hydrogen bonding or other attractive interactions between substituents can lower the energy of certain conformations. | Attractive dispersive interactions between substituents can impact the geometries and stabilities of ground and transition states. rsc.org |
| Solvation Effects | The solvent can influence conformational preferences and barrier heights. | Solvation effects should be considered for charged ortho-substituents. rsc.org |
Prediction of Spectroscopic Parameters and Validation through Experimental Data Correlation
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical model. For this compound, key spectroscopic data like infrared (IR) and nuclear magnetic resonance (NMR) spectra can be calculated.
The process begins with the geometry optimization of the molecule using a method like DFT. Following this, harmonic frequency calculations are performed on the optimized structure. These calculations yield the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. This theoretical spectrum can be compared to an experimental FT-IR spectrum to confirm the presence of specific functional groups (e.g., N-H stretches for the amine, C-Cl stretch, aromatic C-H bends).
Similarly, theoretical NMR chemical shifts can be predicted. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated and then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Comparing the predicted ¹H and ¹³C NMR chemical shifts with experimental spectra helps in assigning the peaks to specific atoms in the molecule and validates the computed molecular structure. researchgate.netnanobioletters.com A good correlation between the theoretical and experimental data provides confidence in the computational model.
| Nucleus | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| ¹³C (C-NH₂) | 145.2 | 146.1 | +0.9 |
| ¹³C (C-Cl) | 134.8 | 135.5 | +0.7 |
| ¹H (NH₂) | 3.8 | 4.0 | +0.2 |
| ¹H (ortho to NH₂) | 6.8 | 6.9 | +0.1 |
| ¹H (ortho to Cl) | 7.3 | 7.4 | +0.1 |
Mechanistic Pathway Investigations via Computational Reaction Modeling and Transition State Analysis
Computational modeling can be used to investigate the mechanisms of chemical reactions, such as the synthesis of this compound. Common synthetic routes to substituted biphenyls include cross-coupling reactions like the Suzuki or Ullmann reactions. Theoretical chemistry can help elucidate the step-by-step pathway of these reactions.
This investigation involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. Locating these first-order saddle points is a key step in modeling a reaction.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. The forces between atoms are calculated using a pre-defined model called a force field.
For this compound, an MD simulation could be used to explore its conformational landscape in a solvent, such as water or carbon tetrachloride, providing a more realistic picture of its behavior in solution. researchgate.netunical.it These simulations can reveal how the molecule flexes, bends, and rotates over time. They are particularly useful for studying large-scale conformational changes, like the rotation of the phenyl rings, and for understanding how these motions are influenced by the surrounding solvent molecules. mdpi.com
MD simulations also provide detailed information about intermolecular interactions. For example, a simulation of this compound in water would highlight the hydrogen bonds formed between the amine group and water molecules. It could also provide insights into halogen bonding involving the chlorine atom. Understanding these non-covalent interactions is crucial for predicting the molecule's solubility, crystal packing, and potential interactions with biological targets like proteins or DNA.
Reactivity, Derivatization, and Functionalization Strategies of 3 Chloro 1,1 Biphenyl 2 Amine
Investigation of Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
The biphenyl core of 3'-Chloro-[1,1'-biphenyl]-2-amine presents multiple sites for electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is governed by the directing effects of the existing substituents—the activating amino group and the deactivating but ortho-, para-directing chloro group.
Electrophilic Aromatic Substitution:
The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions of the ring to which it is attached. The chloro group (-Cl) is a deactivating group due to its inductive electron-withdrawing effect but is also an ortho-, para-director because of resonance. masterorganicchemistry.com In this compound, the first phenyl ring contains the strongly activating amino group, making it significantly more susceptible to electrophilic attack than the second, chloro-substituted ring. youtube.com
Electrophilic substitution is therefore expected to occur predominantly on the aminobiphenyl ring. The primary sites of substitution would be the positions ortho and para to the amino group. However, the position para to the amino group (position 5) is sterically hindered by the adjacent phenyl ring. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amine.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 3'-Chloro-5-nitro-[1,1'-biphenyl]-2-amine |
| Halogenation | Br₂/FeBr₃ | 5-Bromo-3'-chloro-[1,1'-biphenyl]-2-amine |
| Sulfonation | Fuming H₂SO₄ | 3'-Chloro-2-amino-[1,1'-biphenyl]-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(5-Amino-3'-chloro-[1,1'-biphenyl]-4-yl)ethan-1-one |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAᵣ) on aryl halides is generally challenging and requires either strong activation by electron-withdrawing groups or harsh reaction conditions. chemistrysteps.comlibretexts.orglibretexts.org The biphenyl core of this compound is not strongly activated for nucleophilic attack. The chloro-substituted ring is deactivated towards electrophilic attack, which conversely means it is less deactivated towards nucleophilic attack compared to the amino-substituted ring. youtube.com However, without additional activating groups like nitro groups in positions ortho or para to the chlorine atom, substitution of the chlorine is unlikely to occur under standard nucleophilic aromatic substitution conditions. chemistrysteps.comlibretexts.orglibretexts.org
Reactions may proceed under forcing conditions or via mechanisms such as the benzyne (B1209423) mechanism, which involves very strong bases like sodium amide. chemistrysteps.com
Chemical Transformations Involving the Amine Functional Group
The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Acylation: The amine group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new functionalities. researchgate.net
Alkylation: Alkylation of the amine can be achieved with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. researchgate.net Reductive amination provides a more controlled method for mono-alkylation.
Diazotization: Primary aromatic amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. libretexts.org These salts are highly versatile intermediates that can be converted into a wide range of functional groups, including -OH, -F, -Cl, -Br, -I, -CN, and -H, through Sandmeyer and related reactions. acs.org The diazotization of this compound would yield [3'-Chloro-[1,1'-biphenyl]-2-yl]diazonium, which can then be used to synthesize a variety of other biphenyl derivatives. google.compatsnap.com
Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. nih.govacs.org This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water. Schiff bases are important intermediates in organic synthesis and are also studied for their biological activities and applications in materials science. nih.govscience.govscience.gov
| Transformation | Reagent(s) | Product Type |
| Acylation | Acetyl chloride, Pyridine (B92270) | N-(3'-Chloro-[1,1'-biphenyl]-2-yl)acetamide |
| Alkylation | Methyl iodide, K₂CO₃ | 3'-Chloro-N-methyl-[1,1'-biphenyl]-2-amine |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | [3'-Chloro-[1,1'-biphenyl]-2-yl]diazonium chloride |
| Schiff Base Formation | Benzaldehyde, Toluene, Reflux | (E)-N-(3'-Chloro-[1,1'-biphenyl]-2-yl)-1-phenylmethanimine |
Organometallic Reactivity and Complexation Studies of Biphenyl Amine Derivatives for Ligand Development
Biphenyl amine derivatives are important scaffolds for the development of ligands in organometallic chemistry and catalysis. The combination of the biphenyl backbone, which provides steric bulk and conformational flexibility, and the coordinating amine group makes them attractive for complexing with a variety of metal centers.
While specific complexation studies with this compound are not widely reported, its structural features suggest potential as a ligand. The nitrogen atom of the amine group possesses a lone pair of electrons that can coordinate to a metal center. The biphenyl framework can be further functionalized, for example, by introducing phosphine (B1218219) groups, to create bidentate or pincer-type ligands. Such ligands are crucial in many catalytic processes, including cross-coupling reactions. The presence of the chloro substituent can also influence the electronic properties of the resulting metal complex.
For instance, biphenyl-based phosphine ligands are widely used in palladium-catalyzed cross-coupling reactions. The derivatization of this compound, for example, through ortho-lithiation followed by reaction with a chlorophosphine, could lead to novel phosphine-amine ligands. The electronic and steric properties of these ligands could be fine-tuned by the chloro substituent on the second phenyl ring.
Strategic Derivatization for Development of Research Probes and Advanced Material Precursors
The strategic derivatization of this compound can lead to the creation of molecules with specific functions, such as research probes and precursors for advanced materials.
Research Probes: Derivatization of the amine group with fluorescent moieties can yield fluorescent probes. mdpi.comnih.gov These probes can be designed to bind to specific biological targets, allowing for their detection and imaging. The biphenyl scaffold can be tailored to enhance binding affinity and selectivity. Furthermore, the introduction of reactive groups can enable covalent labeling of biomolecules. thermofisher.com The chlorine atom can also serve as a handle for further modifications or as a tool to modulate the photophysical properties of the probe.
Advanced Material Precursors: Biphenyl-containing molecules are key components in various advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and covalent organic frameworks (COFs). nih.gov The triphenylamine (B166846) unit, for example, is a well-known building block for hole-transporting materials in OLEDs due to its electronic properties and morphological stability. nih.gov By derivatizing the amine group of this compound with two additional phenyl groups, a triphenylamine derivative with a chlorinated biphenyl arm can be synthesized. This substitution pattern could influence the material's properties, such as its solubility, thermal stability, and charge-transport characteristics.
The ability to functionalize both the amine group and the aromatic rings through various reactions makes this compound a versatile precursor for the rational design of complex organic materials with tailored properties.
Role of 3 Chloro 1,1 Biphenyl 2 Amine As a Key Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Diverse Polycyclic and Heterocyclic Compounds
The unique arrangement of reactive sites on the 3'-Chloro-[1,1'-biphenyl]-2-amine scaffold makes it an ideal starting point for constructing elaborate molecular frameworks, particularly those containing multiple rings (polycycles) or rings with atoms other than carbon (heterocycles). The amino group (-NH2) is a versatile handle for a wide array of synthetic transformations, including diazotization, acylation, and cyclization reactions.
Research has shown that related aminobiphenyl structures are crucial intermediates in the synthesis of complex agrochemicals. For instance, 2-amino-4'-chlorobiphenyl is a key precursor for the fungicide boscalid, and 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine is essential for producing fluxapyroxad. google.comresearchgate.net These syntheses often involve converting the amine into a more complex heterocyclic system, such as a pyrazole (B372694) or pyridine (B92270) ring, which is then linked to the biphenyl (B1667301) core. The chlorine atom on the second ring can also be used in cross-coupling reactions or other substitutions to further elaborate the molecular structure.
The general strategy involves using the amine functionality to build a new ring system, leading to compounds with significant biological activity. The synthesis of pyrido-fused 1,3-azaphospholes, for example, relies on the cyclization of ortho-amino phosphonic acid esters, demonstrating a pathway from an amino-aryl compound to a complex heterocycle. researchgate.net
Table 1: Examples of Aminobiphenyls as Precursors
| Aminobiphenyl Precursor | Resulting Complex Compound Class | Application | Reference |
|---|---|---|---|
| 2-Amino-4'-chlorobiphenyl | Pyrazole Amide | Fungicide (Boscalid) | google.com |
| 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | Pyrazolecarboxamide | Fungicide (Fluxapyroxad) | researchgate.net |
| General o-aminoaryl derivatives | Pyrido-fused 1,3-azaphospholes | Ligands, Catalysis | researchgate.net |
Building Block for Advanced Chemical Materials (e.g., Specialty Polymers, Catalytic Ligands, Reagents)
The inherent properties of the biphenyl unit, combined with the reactivity of the amino and chloro groups, position this compound as a valuable monomer and building block for advanced materials. rsc.orgontosight.ai
Specialty Polymers: Biphenyl derivatives are used to develop materials like organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) due to their rigid structure and favorable electronic properties. rsc.org The amino group on this compound can serve as a reactive site for polymerization, allowing it to be incorporated into polyamides, polyimides, or other high-performance polymers. These materials often exhibit enhanced thermal stability and specific optical or electronic characteristics. researchgate.net
Catalytic Ligands: The synthesis of effective ligands for transition metal catalysis is a cornerstone of modern organic chemistry. acs.org Amine-containing molecules are frequently used to create ligands that can coordinate with a metal center, influencing the catalyst's activity and selectivity. nih.gov For example, derivatives of [1,1'-biphenyl]-2-amine have been transformed into bulky vicinal diamines, which are potential ligands for stereoselective synthesis. d-nb.info The this compound structure could be elaborated into chiral ligands for asymmetric hydrogenation or other enantioselective transformations. acs.org
Reagents: The compound itself can act as a reagent or be converted into more complex reagents. For instance, the amino group can be transformed into a diazonium salt, which is a highly versatile intermediate for introducing various other functional groups onto the biphenyl core. patsnap.com
Stereoselective and Regioselective Transformations for Accessing Complex Molecular Scaffolds
Achieving control over the spatial arrangement of atoms (stereoselectivity) and the site of reaction (regioselectivity) is critical when building complex molecules. This compound offers opportunities for both.
Regioselective Transformations: The existing substituents on the biphenyl rings direct subsequent reactions to specific positions. The amino group is a strong ortho-, para-director for electrophilic aromatic substitution, while the chlorine atom is an ortho-, para-director but deactivating. This allows for predictable functionalization of the rings. Furthermore, modern methods like photocatalysis enable the direct and regioselective amination of arenes, highlighting the importance of amine-containing building blocks in constructing complex molecules without extensive pre-functionalization steps. nih.gov
Stereoselective Transformations: The amine group is a key anchor for inducing stereoselectivity. It can be converted into a chiral auxiliary or a directing group that guides a reagent to attack from a specific face of the molecule. nih.govacs.org A notable example is the photocatalytic reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines. In these reactions, the biphenyl-2-amine moiety is critical for the reactivity, and the process can be highly stereoselective, producing only one diastereomer of the 1,2-diamine product. d-nb.info This demonstrates how the core structure can be leveraged to create specific stereoisomers, which is particularly important in the synthesis of chiral drugs and catalysts. nih.gov
Table 2: Transformations of Biphenyl-2-Amine Derivatives
| Starting Material Type | Transformation | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| N-benzylidene-[1,1'-biphenyl]-2-amines | Photocatalytic Reductive Homocoupling | Symmetrical 1,2-diamines | High stereoselectivity (single diastereomer) | d-nb.info |
| N-benzylidene-[1,1'-biphenyl]-2-amines | Photocatalytic Reductive Coupling with Aliphatic Amine | Unsymmetrical 1,2-diamines | Radical-radical cross-coupling | d-nb.info |
Advanced Analytical Methodologies for Research Applications of 3 Chloro 1,1 Biphenyl 2 Amine
Chromatographic Techniques (High-Performance Liquid Chromatography, Gas Chromatography) for Purity Assessment and Reaction Monitoring
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for assessing the purity of 3'-Chloro-[1,1'-biphenyl]-2-amine and for real-time monitoring of its synthesis. These techniques separate the target compound from impurities and starting materials, providing critical information for process optimization and quality control in research.
High-Performance Liquid Chromatography is a versatile technique for analyzing non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method is often employed for the analysis of biphenyl (B1667301) compounds and their derivatives. scielo.br While specific validated methods for this compound are not extensively detailed in publicly available literature, general principles for similar aromatic amines can be applied. For instance, a C18 column is a common stationary phase for separating such compounds. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net Isocratic or gradient elution can be used to achieve optimal separation of the target analyte from any potential impurities. google.com UV detection is commonly used, with the wavelength set to an absorbance maximum of the biphenyl system to ensure high sensitivity. researchgate.net
Gas Chromatography is another powerful technique, particularly for volatile and thermally stable compounds. For aminobiphenyls, which can be derivatized to enhance volatility, GC offers high resolution and sensitivity. The NIST Chemistry WebBook provides GC data for a related compound, 3'-chloro-[1,1'-biphenyl]-4-ol, which can offer insights into suitable GC conditions. nist.gov For this related compound, a capillary column with a non-polar stationary phase like HP-5 is used, with helium as the carrier gas and a temperature ramp program to ensure efficient separation. nist.gov Similar conditions, potentially with adjustments to the temperature program, could be adapted for this compound.
In the context of reaction monitoring, both HPLC and GC can be used to track the consumption of starting materials and the formation of this compound over time. Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed. This allows researchers to determine the reaction kinetics, identify the optimal reaction time, and detect the formation of any byproducts. Thin-layer chromatography (TLC) is also a simple and rapid qualitative technique often used for preliminary reaction monitoring before employing more quantitative methods like HPLC or GC. mdpi.com
Table 1: Illustrative Chromatographic Conditions for Biphenyl Amine Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Stationary Phase | Reversed-phase C18 | Non-polar (e.g., HP-5) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water mixture | Helium |
| Detection | UV-Vis Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Typical Application | Purity determination of non-volatile samples, reaction monitoring | Analysis of volatile derivatives, impurity profiling |
This table presents typical, not specific, conditions and may require optimization for this compound.
Development of Quantitative Analytical Methods for Research Samples (excluding bioanalysis for clinical diagnostics)
The development of robust quantitative analytical methods is essential for accurately determining the concentration of this compound in research samples. These methods are crucial for a variety of applications, including solubility studies, stability assessments, and reaction yield calculations. The validation of these methods ensures their accuracy, precision, linearity, and sensitivity.
A common approach for quantitative analysis is the use of a calibration curve. This involves preparing a series of standard solutions of this compound at known concentrations and analyzing them using a suitable technique, typically HPLC with UV detection. The peak area or height of the analyte is plotted against its concentration to generate a calibration curve. A linear relationship, ideally with a correlation coefficient (R²) greater than 0.99, is sought over a specific concentration range. scielo.brresearchgate.net The concentration of this compound in an unknown research sample can then be determined by measuring its response and interpolating the concentration from the calibration curve.
Method validation is a critical aspect of developing quantitative analytical methods. Key validation parameters include:
Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components, such as impurities or degradation products. scielo.br
Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration. scielo.brresearchgate.net
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments where a known amount of the analyte is added to a sample matrix. scielo.brresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). scielo.brresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. scielo.brresearchgate.net
For example, a validated HPLC method for biphenyl and its metabolites demonstrated good linearity (R² > 0.999), with LOD and LOQ values in the low µg/mL range. scielo.brresearchgate.net The accuracy was shown to be within 92.3-112.7% recovery, and the precision had RSD values between 0.41-8.49%. scielo.brresearchgate.net Similar validation parameters would be sought for a quantitative method for this compound.
Table 2: Key Parameters for Quantitative Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Differentiates the analyte from other substances. | Resolution > 1.5 between analyte and closest eluting peak. |
| Linearity (R²) | Proportionality of signal to concentration. | ≥ 0.99 |
| Accuracy (% Recovery) | Closeness to the true value. | 80-120% |
| Precision (RSD) | Repeatability of the measurement. | ≤ 15% |
| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 |
Acceptance criteria can vary depending on the specific application and regulatory guidelines.
Hyphenated Techniques for Comprehensive Chemical Analysis (e.g., GC-MS, LC-MS)
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive chemical analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for providing both qualitative and quantitative information in a single analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of GC with the highly sensitive and selective detection of mass spectrometry. This technique is well-suited for the analysis of volatile compounds and can be used to identify and quantify this compound, as well as to elucidate the structure of unknown impurities or degradation products. thermofisher.comresearchgate.net In GC-MS, after the components of a sample are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its confident identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. researchgate.net Triple quadrupole GC-MS/MS systems offer even greater selectivity and sensitivity by performing multiple stages of mass analysis, which is particularly useful for analyzing complex matrices. thermofisher.comshimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that is applicable to a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. mdpi.comnih.gov LC-MS is particularly useful for the analysis of polar and non-volatile compounds like this compound. The LC system separates the sample components, which are then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analyte molecules. mdpi.com LC-MS can provide molecular weight information and, with tandem MS (LC-MS/MS), detailed structural information through fragmentation analysis. rug.nl This makes it an invaluable tool for confirming the identity of the main compound and for characterizing any related substances in research samples.
Table 3: Comparison of Hyphenated Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Separates volatile compounds followed by mass analysis. | Separates liquid-phase compounds followed by mass analysis. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile. |
| Ionization | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Information Provided | Retention time, mass spectrum for identification and quantification. | Retention time, molecular weight, structural information from fragmentation. |
| Research Applications | Impurity identification, metabolic profiling of volatile derivatives. | Purity confirmation, characterization of polar impurities and metabolites. |
Crystallographic Analysis and Solid State Characterization of 3 Chloro 1,1 Biphenyl 2 Amine
Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This powerful analytical technique provides unequivocal information about bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, SCXRD reveals the spatial arrangement of molecules within the crystal lattice, including the unit cell parameters, space group, and the nature of intermolecular interactions.
For a compound like 3'-Chloro-[1,1'-biphenyl]-2-amine, a successful SCXRD experiment would yield a detailed structural model. The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
A typical crystallographic data table for this compound, if determined, would resemble the following hypothetical data for a related biphenyl (B1667301) derivative.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₂H₁₀ClN |
| Formula Weight | 203.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 990.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.365 |
This table illustrates the fundamental crystallographic parameters that would be obtained, providing a fingerprint of the solid-state structure.
Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound would be governed by a variety of non-covalent interactions, which are crucial in stabilizing the crystal lattice. The primary interactions expected are hydrogen bonding and π-π stacking.
π-π Stacking: The two phenyl rings of the biphenyl system are capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of aromatic rings. The geometry of these interactions can vary, including face-to-face, edge-to-face, and parallel-displaced arrangements. The presence of the chloro and amino substituents can influence the electronic distribution within the rings, thereby modulating the nature and strength of these π-π interactions. mdpi.comrsc.org In many biphenyl derivatives, these stacking interactions play a significant role in the formation of layered or columnar structures. researchgate.net
The interplay of these hydrogen bonding and π-π stacking interactions would create a complex three-dimensional supramolecular network. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts within a crystal lattice. mdpi.com
Polymorphism and Solid-State Conformation of Biphenyl Systems
The presence of substituents, particularly at the ortho positions, can create steric hindrance that influences the preferred dihedral angle. For this compound, the amino group at the 2-position would likely impose a significant steric barrier to planarity, favoring a twisted conformation.
Polymorphism , the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in flexible molecules like biphenyls. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The existence of polymorphs for this compound would not be surprising, arising from different possible packing arrangements and molecular conformations. Each polymorph would have a unique set of crystallographic parameters and intermolecular interactions.
Relationship Between Molecular Structure and Crystal Architecture
The Biphenyl Core: The inherent tendency of the biphenyl unit to adopt a twisted conformation.
The Amino Group: Its ability to act as a strong hydrogen bond donor, directing the formation of specific supramolecular synthons.
The Chloro Substituent: Its influence on the electronic properties of the phenyl ring and its potential to participate in weaker halogen bonding or other van der Waals interactions. rsc.org
The combination of a directional and strong interaction like hydrogen bonding with the less directional but significant π-π stacking interactions would lead to a highly organized three-dimensional structure. The steric demands of the substituents and the drive to achieve the most efficient crystal packing would ultimately determine the final crystal architecture. The subtle balance between these competing and cooperating interactions makes the prediction of the exact crystal structure challenging without experimental data, but the principles of supramolecular chemistry provide a robust framework for understanding the likely packing motifs.
Mechanistic Investigations of Chemical Transformations Involving 3 Chloro 1,1 Biphenyl 2 Amine
Elucidation of Reaction Pathways and Transition States in its Formation and Reactivity
The formation of 3'-Chloro-[1,1'-biphenyl]-2-amine is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction establishes the crucial carbon-carbon bond between two aryl fragments. The generally accepted catalytic cycle for this transformation, which is applicable to the synthesis of this compound, involves a series of well-defined steps centered around a palladium catalyst.
The next key step is transmetalation , where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid. Density functional theory (DFT) calculations have been instrumental in understanding the intricacies of this process, suggesting that the base plays a crucial role in the formation of a Pd-O-B linkage in a pre-transmetalation intermediate. rsc.orgnih.gov The exact nature of the transition state for this step can be influenced by the solvent and the nature of the base used.
Following transmetalation, the two organic fragments are brought together in the reductive elimination step. This step involves the formation of the C-C bond of the biphenyl (B1667301) product and the regeneration of the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. For sterically hindered biaryls, this step can also be rate-limiting. nih.gov
In addition to the Suzuki-Miyaura coupling, the reactivity of the amino group in this compound can be explored through reactions such as the Buchwald-Hartwig amination. The mechanism of this palladium-catalyzed C-N bond formation also proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation to form a palladium amido complex, and subsequent reductive elimination to form the N-arylated product. The choice of ligand is critical in facilitating the reductive elimination of the C-N bond.
Kinetic Studies of Key Synthetic Steps and Catalytic Cycles
While specific kinetic data for the synthesis of this compound is not extensively reported in the literature, kinetic studies on analogous Suzuki-Miyaura reactions provide valuable insights. The rate of the reaction is influenced by several factors, including the nature of the reactants, the catalyst system, the base, and the solvent.
For instance, studies on the synthesis of fluorinated biphenyl derivatives using palladium nanoparticles as a catalyst have determined turnover frequencies (TOFs). mdpi.com These studies reveal how reaction parameters can be tuned to maximize catalyst efficiency. The table below, adapted from a study on a related system, illustrates the effect of temperature and time on the conversion and TOF.
| Reaction Time (h) | Temperature (°C) | Conversion (%) | TOF (h⁻¹) |
| 3 | 70 | 35 | 11.7 |
| 8 | 70 | 60 | 7.5 |
| 24 | 70 | 85 | 3.5 |
| 3 | 110 | 50 | 16.7 |
| 8 | 110 | 75 | 9.4 |
| 24 | 110 | 95 | 4.0 |
| This data is for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid and 1-bromo-4-fluorobenzene (B142099) catalyzed by a heterogeneous palladium catalyst and is presented for illustrative purposes. mdpi.com |
Kinetic investigations on the amination of chloroarenes catalyzed by palladium complexes with bulky phosphine (B1218219) ligands have shown that the oxidative addition step is often turnover-limiting. nih.gov The reaction rates can exhibit a complex dependence on the concentration and identity of the base, which can be attributed to the involvement of different catalytically active species in the reaction mixture. nih.gov
Role of Catalysts and Reagents in Mediating Chemical Transformations
The choice of catalyst and reagents is paramount in controlling the outcome of the synthesis of this compound.
Catalyst: Palladium complexes are the most effective catalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions. The ligand coordinated to the palladium center plays a critical role in the catalyst's activity and stability. Bulky and electron-rich phosphine ligands are often employed to promote the challenging oxidative addition of aryl chlorides and to facilitate the reductive elimination step. The development of N-heterocyclic carbene (NHC) palladium complexes has also provided highly active catalysts for these transformations. nih.gov
Base: The base is essential for the transmetalation step in the Suzuki-Miyaura reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base can significantly impact the reaction rate and yield. mdpi.com In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are typically used to deprotonate the amine.
Solvent: The solvent choice affects the solubility of the reactants and the catalyst, which in turn influences the reaction kinetics. Aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used for these cross-coupling reactions. mdpi.commdpi.com The use of water as a co-solvent can sometimes enhance the reaction rate. mdpi.com
The following table summarizes the typical reagents and their roles in the synthesis of a substituted biphenylamine via a Suzuki-Miyaura coupling.
| Reagent | Role |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Facilitates the cross-coupling reaction |
| Ligand (e.g., PPh₃, Buchwald ligands) | Stabilizes the catalyst and influences its reactivity |
| Aryl Halide (e.g., 2-bromoaniline) | One of the coupling partners |
| Arylboronic Acid (e.g., 3-chlorophenylboronic acid) | The other coupling partner |
| Base (e.g., K₂CO₃, K₃PO₄) | Activates the boronic acid for transmetalation |
| Solvent (e.g., Toluene, Dioxane, DMF) | Provides the reaction medium |
Future Research Directions and Emerging Paradigms for 3 Chloro 1,1 Biphenyl 2 Amine
Exploration of Novel and Sustainable Synthetic Pathways (Green Chemistry Principles)
The future synthesis of 3'-Chloro-[1,1'-biphenyl]-2-amine and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional multi-step syntheses of biphenyl (B1667301) compounds often rely on harsh reagents and generate significant waste. In contrast, modern approaches prioritize atom economy, the use of renewable feedstocks, and the reduction of hazardous substances.
Emerging sustainable methods applicable to the synthesis of this compound include microwave-assisted organic synthesis (MAOS) and continuous flow processes. Microwave-assisted methods can dramatically shorten reaction times and improve yields, as demonstrated in the synthesis of trazodone (B27368) analogues where reactions were completed in minutes instead of hours. nih.gov Similarly, continuous flow reactors offer enhanced safety, scalability, and process control, which has been successfully applied to the synthesis of the fungicide Boscalid, a related biphenyl amide. rsc.org
Another key area is the development of more efficient catalytic systems, particularly for the crucial C-C bond-forming step, such as the Suzuki-Miyaura coupling. Research into the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a key intermediate for the fungicide Fluxapyroxad, has shown that catalyst loading for the coupling reaction can be reduced to as low as 0.04 mol%, creating a more economical and environmentally friendly process. researchgate.net The use of water as a solvent and the development of robust, recyclable catalysts are also at the forefront of green synthetic chemistry. researchgate.net Reductive alkylation using mild reducing agents represents another green approach, eliminating the need for excess alkylating agents. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses hazardous organic solvents (e.g., CH₂Cl₂) nih.gov | Prioritizes benign solvents (e.g., water, ethanol) or solvent-free conditions nih.govresearchgate.net |
| Energy Input | Conventional heating (refluxing for hours) primescholars.com | Microwave irradiation, continuous flow heating (minutes) nih.govrsc.org |
| Catalyst | Higher catalyst loadings | Low catalyst loading (e.g., <0.1 mol%) researchgate.net |
| Reagents | Use of stoichiometric, often toxic, reagents nih.gov | Catalytic amounts, mild reducing agents nih.gov |
| Process | Batch processing | Continuous flow processing for better control and safety rsc.org |
| Waste | Higher E-Factor (Environmental Factor) | Lower E-Factor, improved atom economy |
Rational Design of Advanced Derivatives for Tailored Research Applications
The biphenyl scaffold of this compound is a versatile platform for the rational design of advanced derivatives with tailored properties for specific applications. By strategically modifying its structure, researchers can fine-tune its electronic, steric, and physicochemical characteristics.
In medicinal chemistry, structure-based drug design is a powerful paradigm. For instance, derivatives of 2-amino-[1,1'-biphenyl]-3-carboxamide have been developed as potent and selective inhibitors of PKMYT1, a promising target for certain types of breast cancer. nih.gov By introducing specific substituents to the biphenyl rings, researchers were able to enhance binding affinity and selectivity for the target enzyme. nih.gov Similarly, derivatives of this compound could be designed as intermediates for novel pharmaceuticals, where the chloro and amino groups serve as handles for further chemical modification. ontosight.ai
In material science, the design of advanced derivatives focuses on creating novel polymers and dyes. ontosight.ai The introduction of chromophoric or auxochromic groups to the biphenyl structure can yield organic dyes with specific absorption and emission properties. Furthermore, incorporating this biphenyl unit into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties, as halogenated anilines are known precursors to such functional polymers. researchgate.net
Table 2: Potential Derivatives of this compound and Their Applications
| Derivative Class | Structural Modification | Potential Application | Rationale |
|---|---|---|---|
| Carboxamides | Acylation of the 2-amino group | Pharmaceutical agents nih.gov | The amide linkage can form key hydrogen bonds with biological targets like enzymes. nih.gov |
| N-Aryl/Alkyl | Substitution on the 2-amino group | Catalyst precursors acs.org | N-substitution prevents contamination of cross-coupling products and side reactions. acs.org |
| Extended Conjugated Systems | Addition of aromatic or vinylic groups | Organic electronics (e.g., OLEDs) | Extends π-conjugation, tuning the HOMO/LUMO gap and emission color. |
| Polymerizable Derivatives | Introduction of vinyl, acrylate, or other polymerizable groups | Functional polymers researchgate.net | Allows incorporation as a monomer to impart specific properties like flame retardancy or high refractive index. researchgate.net |
Synergistic Integration of Computational and Experimental Approaches for Predictive Design
The modern development of novel chemical entities relies heavily on the synergy between computational modeling and experimental validation. This integrated approach accelerates the design-build-test-learn cycle, saving time and resources while providing deeper mechanistic insights. For a molecule like this compound, this synergy is crucial for predicting the properties of its derivatives before synthesis.
Computational methods, such as Density Functional Theory (DFT), can predict molecular geometries, vibrational frequencies (IR/Raman spectra), and electronic properties. researchgate.net This is invaluable for understanding the structure-property relationships of new derivatives. For example, in silico tools can be used to predict the metabolism of a compound, as shown in studies of 3-chlorobiphenyl (B164846) where computational predictions were used alongside high-resolution mass spectrometry to identify metabolites. acs.orgnih.gov
Experimental techniques provide the necessary real-world data to validate and refine these computational models. Single-crystal X-ray diffraction can determine the precise three-dimensional structure of a molecule, while spectroscopic methods (NMR, IR, UV-Vis) confirm its identity and electronic structure. researchgate.netmdpi.com Hirshfeld surface analysis, a computational tool, can then be used to analyze the intermolecular interactions observed in the crystal structure, providing insights into the crystal packing. mdpi.com This integrated workflow allows for a more rational and predictive approach to designing derivatives with desired properties, from drug-receptor interactions to the bandgap of a new material.
Table 3: Integrated Computational and Experimental Workflow for Derivative Design
| Step | Computational Approach | Experimental Approach | Objective |
|---|---|---|---|
| 1. Design | In silico screening of virtual libraries, molecular docking. | N/A | Identify promising derivative candidates based on predicted activity or properties. |
| 2. Synthesis | Model reaction pathways and transition states. | Perform chemical synthesis (e.g., Suzuki coupling, amidation). researchgate.net | Create the target molecule efficiently and safely. |
| 3. Structural Characterization | DFT calculations for geometry and spectral prediction. researchgate.net | X-ray crystallography, NMR, Mass Spectrometry. researchgate.net | Confirm the exact structure and stereochemistry of the synthesized derivative. |
| 4. Property Analysis | TD-DFT for electronic spectra, QSAR modeling. | UV-Vis/Fluorescence spectroscopy, thermal analysis (TGA/DSC). mdpi.com | Measure and understand the physical, chemical, and biological properties. |
| 5. Refinement | Analyze computational vs. experimental data to refine models. | N/A | Improve the predictive power of computational models for the next design cycle. |
Applications in Advanced Material Science and Catalysis Research
The unique structure of this compound makes it a promising building block for advanced materials and a precursor for novel catalysts. Its rigid biphenyl backbone, combined with the reactive amino and chloro functional groups, provides a versatile platform for creating complex molecular architectures.
In material science, halogenated aromatic amines are valuable intermediates. researchgate.net Derivatives of this compound could be used to synthesize high-performance polymers, where the biphenyl unit contributes to thermal stability and mechanical strength, and the chlorine atom can enhance flame-retardant properties. researchgate.net The amino group provides a site for creating dyes or for grafting the molecule onto surfaces to create functionalized materials. ontosight.ai
In the field of catalysis, 2-aminobiphenyls are well-established ligands and precursors for highly effective palladium catalysts used in cross-coupling reactions. Specifically, N-substituted 2-aminobiphenyls are used to generate palladacycle precatalysts. acs.org These catalysts are crucial in academic and industrial settings for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The use of an N-substituted derivative of this compound could lead to robust precatalysts that prevent contamination of the final product by the free amine and avoid side reactions, which is a significant advantage in fine chemical synthesis. acs.org
Q & A
Q. What are the standard synthetic routes for 3'-Chloro-[1,1'-biphenyl]-2-amine, and how do reaction conditions influence yield?
The compound is primarily synthesized via Pd-catalyzed cross-coupling between 2-bromoaniline and 2-chlorophenylboronic acid. Key factors affecting yield include:
- Catalyst system : Pd(OAc)₂ with DPEphos ligand achieves yields up to 84% (Entry 1, Table 1 in ).
- Solvent and base : Reactions in toluene with t-BuONa under nitrogen atmosphere optimize coupling efficiency .
- Substituent effects : Electron-withdrawing groups on boronic acids reduce yields (e.g., 36–79% for substituted derivatives) .
Alternative methods include continuous-flow reduction of nitro precursors using trichlorosilane, achieving 98% yield (), though this requires specialized equipment.
Q. How is this compound characterized using spectroscopic methods?
- ¹H NMR : Key signals include aromatic protons at δ 7.51–6.79 ppm and NH₂ protons at δ 3.27 ppm ().
- Purity validation : Column chromatography (petroleum ether/EtOAc) ensures >95% purity, confirmed by NMR and chromatography ().
- Comparative analysis : Match spectral data with literature to resolve discrepancies (e.g., acetamide derivatives in vs. 4) .
Advanced Research Questions
Q. How can this compound be utilized in transition-metal-free syntheses of heterocyclic compounds like carbazoles?
Under photostimulation or thermal conditions, the compound undergoes intramolecular cyclization to form carbazoles:
- Reaction conditions : Irradiation in DMSO at 40°C with t-BuOK yields 57% carbazole (6a) and 13% reduced biphenyl (7a) ().
- Mechanistic insight : Radical intermediates or dehydrohalogenation pathways are proposed, requiring controlled solvent polarity and temperature .
- Challenges : Competing reduction byproducts necessitate optimization of base stoichiometry and reaction time (Table 2 in ).
Q. What strategies are effective for functionalizing the amine group in this compound to synthesize N-aryl derivatives?
- Buchwald-Hartwig amination : Pd-catalyzed coupling with aryl halides (e.g., iodobenzene) yields N-phenyl derivatives (49% yield) using t-BuONa as base ().
- Acetylation : Reaction with acetic anhydride forms N-acetyl derivatives (35–85% yield), confirmed by NH proton disappearance in NMR ().
- Directing group applications : The amine facilitates Rh-catalyzed C–H activation for late-stage functionalization (e.g., Suzuki-Miyaura coupling) .
Q. How do electronic and steric effects of substituents impact the reactivity of this compound in cross-coupling reactions?
- Steric hindrance : Ortho-chloro substituents reduce coupling efficiency in Suzuki reactions (e.g., 36% yield for S1q vs. 76% for methoxy-substituted analogs) .
- Electronic effects : Electron-deficient boronic acids (e.g., trifluorophenyl) lower yields due to slower transmetallation ().
- Comparative data : Substituent-specific yields are tabulated in Table 1 (), guiding substrate selection for target biaryl amines.
Contradictions and Resolution
- Yield discrepancies : reports 84% yield for Pd-catalyzed synthesis, while notes 36% for similar conditions. Resolution lies in ligand choice (DPEphos vs. unspecified) and substrate purity .
- Byproduct formation : Carbazole synthesis in DMSO () vs. liquid ammonia shows divergent byproduct ratios, suggesting solvent-dependent pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
